molecular formula C6H8N2O B1625645 2-(2-Oxopyrrolidin-1-yl)acetonitrile CAS No. 57275-83-9

2-(2-Oxopyrrolidin-1-yl)acetonitrile

Cat. No. B1625645
CAS RN: 57275-83-9
M. Wt: 124.14 g/mol
InChI Key: FQUDPVDIXKVBNY-UHFFFAOYSA-N
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Description

2-(2-Oxopyrrolidin-1-yl)acetonitrile is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is known to be a biologically active compound exhibiting psychotropic and cerebroprotective effects .


Synthesis Analysis

The synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamides, which includes 2-(2-Oxopyrrolidin-1-yl)acetonitrile, involves the reaction of chloroacetamide with 2 equivalents of γ-aminobutyric acid potassium salts. This provides a method for the synthesis of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids .


Molecular Structure Analysis

The molecular structure of 2-(2-Oxopyrrolidin-1-yl)acetonitrile consists of a pyrrolidin-2-one ring attached to an acetonitrile group .


Chemical Reactions Analysis

The chemical reactions involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile are generally based on the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride, metal alkoxides, or lithium diisopropylamine .

Scientific Research Applications

Lipophilicity and α-Adrenoceptor Affinity

2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been studied for their lipophilicity and potential interactions with α-adrenoceptors. A study determined the relative lipophilicity of these derivatives, revealing that certain compounds have significant lipophilicity, which may correlate with their affinity for α-adrenoceptors. This research suggests possible applications in understanding and designing compounds targeting these receptors (Kulig & Malawska, 2009).

Impurity Analysis in Pharmaceuticals

In the pharmaceutical industry, 2-(2-Oxopyrrolidin-1-yl)acetonitrile is important for the quality control of drugs like piracetam. A high-performance liquid chromatographic method has been developed to separate and determine piracetam and its impurities, including 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives. This method aids in ensuring the purity and safety of pharmaceutical products (Arayne et al., 2010).

Antibacterial and Antimycobacterial Activities

Some 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives exhibit antibacterial and antimycobacterial activities. Research has developed methods to synthesize these derivatives, which could potentially be used in developing new antibacterial and antimycobacterial agents (Belveren et al., 2017).

Sensor Development for Metal Ions

Derivatives of 2-(2-Oxopyrrolidin-1-yl)acetonitrile have been used in the development of fluorescent sensors for metal ions such as zinc and cadmium. These sensors are important for environmental monitoring and industrial applications, showcasing the versatility of these compounds in analytical chemistry (Li et al., 2014).

Anti-Cancer Research

In the field of oncology, certain 2-(2-Oxopyrrolidin-1-yl)acetonitrile-based compounds have been synthesized and evaluated for their potential as anti-cancer agents. These studies involve understanding their interactions with DNA, evaluating their efficacy against cancer cell lines, and assessing their overall drug-likeness and mechanism of action at the supra-molecular level (Ali et al., 2014).

Nootropic Agent Synthesis

2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been synthesized and tested for their nootropic (cognition-enhancing) activities. These compounds provide insights into the development of drugs that couldpotentially improve cognitive functions, showcasing their significance in neurological research (Valenta et al., 1994).

Photophysical and Structural Studies

Research involving 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives extends to studying their photophysical properties. For example, studies on the synthesis of tetrapyridyl tetrahydropyrrolopyrrolones with 2-(2-oxopyrrolidin-1-yl)acetonitrile derivatives have been conducted, highlighting their potential as UV-vis and fluorescence probes. These studies contribute to the development of new materials and technologies in photophysics and photochemistry (Gao et al., 2022).

Conducting Polymer Research

The synthesis and applications of conducting polymers that incorporate 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been explored. These polymers have potential applications in electronic devices and materials science due to their unique electrical properties (Sotzing et al., 1996).

Nootropic Drug Studies

2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been investigated as part of studies on nootropic drugs like pramiracetam. Understanding the structure and properties of these compounds contributes to the development and enhancement of cognitive-enhancing drugs (Bambagiotti-Alberti et al., 2008).

Electrocatalysis Research

The electrocatalytic properties of 2-(2-Oxopyrrolidin-1-yl)acetonitrile derivatives have been studied, particularly in the context of oxygen and CO2 reduction. This research is crucial for developing new catalysts and understanding electrochemical processes in energy and environmental applications (Losada et al., 1995).

Future Directions

The development of new efficient laboratory and large-scale procedures for the synthesis of substituted 2-(2-Oxopyrrolidin-1-yl)acetamide, including 2-(2-Oxopyrrolidin-1-yl)acetonitrile, is a topical problem. The interest in these compounds has continued until now due to their biological activity .

properties

IUPAC Name

2-(2-oxopyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-3-5-8-4-1-2-6(8)9/h1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDPVDIXKVBNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30530340
Record name (2-Oxopyrrolidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Oxopyrrolidin-1-yl)acetonitrile

CAS RN

57275-83-9
Record name (2-Oxopyrrolidin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30530340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethylformamide (4.65 mL, 60 mmol) was taken up in acetonitrile (100 mL) and the solution cooled to 0° C. with an ice bath. Oxalyl chloride (4.8 mL, 55 mmol), diluted with acetonitrile (20 mL) was added to the reaction dropwise. The mixture was stirred for 30 min, then 2-(2-oxopyrrolidin-1-yl)acetamide (7.11 g, 50 mmol) in 30 mL of acetonitrile was added slowly to the reaction. The mixture was allowed to stir for 30 min and pyridine (6.1 mL, 100 mmol) was added to the reaction in one portion. The reaction was stirred for an additional 30 min and the volatiles were removed in vacuo. Water was added to the residue which was extracted with ethyl acetate. The aqueous layer was acidified to pH 2 with 1 N HCl and further extracted with ethyl acetate. All the organic layers were combined, washed with brine, dried with sodium sulfate, concentrated and placed on a high vacuum line to afford a clear oil. Yield=4.4 g
Quantity
4.65 mL
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
7.11 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
6.1 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Singh, A Sarbajna, I Dutta, P Pandey… - … –A European Journal, 2017 - Wiley Online Library
The Ni II complex 1 containing pyridyl‐ and hydroxy‐functionalized N‐heterocyclic carbenes (NHCs) is synthesized and its catalytic utility for the selective nitrile hydration to the …

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